molecular formula C13H23N3O8S B014866 Fructose-1-SNAP CAS No. 330688-79-4

Fructose-1-SNAP

Cat. No.: B014866
CAS No.: 330688-79-4
M. Wt: 381.4 g/mol
InChI Key: PZUYSUGHXUBVOG-JJKYCLHCSA-N
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Description

Fructose-1-SNAP is a novel fructose-conjugated S-nitroso nitric oxide donor. . The synthesis of this compound represents an advancement in the development of nitric oxide donors, which are crucial for various biological processes.

Mechanism of Action

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

This compound interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

This compound affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by this compound leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that this compound could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fructose-1-SNAP involves the conjugation of fructose with S-nitroso-N-acetylpenicillamine (SNAP). The reaction typically requires mild acidic conditions to facilitate the formation of the S-nitroso group. The process involves the following steps:

  • Dissolution of fructose in an aqueous solution.
  • Addition of S-nitroso-N-acetylpenicillamine to the solution.
  • Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
  • Purification of the product using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale dissolution of fructose in water.
  • Addition of S-nitroso-N-acetylpenicillamine under controlled conditions.
  • Continuous monitoring of temperature and pH to optimize yield.
  • Use of industrial-scale chromatography for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: Fructose-1-SNAP undergoes various chemical reactions, including:

    Oxidation: The S-nitroso group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to release nitric oxide, which is a key signaling molecule in biological systems.

    Substitution: The S-nitroso group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as ascorbic acid or glutathione.

    Substitution: Nucleophiles like thiols or amines under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Nitric oxide and the corresponding reduced sugar.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fructose-1-SNAP has a wide range of applications in scientific research:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Investigated for its role in cellular signaling and cytotoxicity studies.

    Industry: Utilized in the production of nitric oxide-releasing materials and compounds .

Comparison with Similar Compounds

Fructose-1-SNAP is unique compared to other nitric oxide donors due to its fructose conjugation, which enhances its stability and bioavailability. Similar compounds include:

    S-nitroso-N-acetylpenicillamine (SNAP): A widely used nitric oxide donor but lacks the stability provided by fructose conjugation.

    S-nitrosoglutathione (GSNO): Another nitric oxide donor with different stability and release characteristics.

    S-nitroso-N-acetyl-D,L-penicillamine (SNAP-DL): Similar to SNAP but with different stereochemistry

This compound stands out due to its enhanced stability and targeted delivery of nitric oxide, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYSUGHXUBVOG-JJKYCLHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438746
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330688-79-4
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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